3-(3,3,3-Trifluoropropyl)azetidine
Description
Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis
Four-membered nitrogen heterocycles, with azetidine (B1206935) as the parent compound, are foundational building blocks in organic synthesis. Their unique structural and electronic properties make them valuable scaffolds and reactive intermediates.
Azetidine, a saturated heterocycle containing a four-membered ring with one nitrogen atom, has emerged as a privileged structural motif in medicinal chemistry and organic synthesis. rsc.orgrsc.orgresearchwithrutgers.com Unlike its five- and six-membered counterparts, pyrrolidine (B122466) and piperidine (B6355638), the azetidine ring imparts a greater degree of rigidity and a distinct three-dimensional vector for substituent placement. researchgate.net This structural feature is increasingly recognized for its ability to confer favorable pharmacokinetic properties in drug candidates. researchgate.net The azetidine scaffold is present in several bioactive molecules and natural products, highlighting its importance as a core structural unit. rsc.orgresearchgate.net Furthermore, azetidines serve as versatile building blocks, providing access to a diverse array of fused, bridged, and spirocyclic ring systems. acs.orgnih.gov
A defining characteristic of the azetidine ring is its inherent ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain energy, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, is the primary driver of azetidine's unique reactivity. rsc.orgrsc.orgresearchwithrutgers.comresearchgate.net While stable enough for convenient handling, the ring can be selectively opened under appropriate conditions, making azetidines valuable synthetic intermediates. rsc.orgresearchwithrutgers.com This strain-driven reactivity allows for facile C-N bond cleavage, enabling the synthesis of a variety of acyclic and larger cyclic structures, such as amides, amines, pyrrolidines, and piperidines. rsc.orgresearchgate.net The predictable reactivity of azetidines has been harnessed in various synthetic transformations, including ring-opening reactions with nucleophiles and electrophiles, and in the construction of complex molecular architectures. rsc.orgresearchgate.net
Role of Fluorine Substitution in Nitrogen Heterocycles
The introduction of fluorine atoms into organic molecules, particularly nitrogen heterocycles, is a powerful strategy for modulating their chemical and physical properties. This approach has gained significant traction in medicinal chemistry and materials science.
The substitution of hydrogen with fluorine, an element of similar size but vastly different electronegativity, can profoundly alter a molecule's properties. nih.govresearchgate.netacs.org The highly polarized C-F bond can influence molecular conformation, basicity, metabolic stability, and lipophilicity. nih.govrsc.org For instance, the incorporation of fluorine can lower the pKa of nearby amino groups, affecting their ionization state at physiological pH. researchgate.net In terms of reactivity, fluorination can have a dramatic effect. Studies on fluorinated aziridines, the three-membered ring analogues of azetidines, have shown a significant increase in reactivity towards nucleophilic ring-opening compared to their non-fluorinated counterparts. nih.govresearchgate.netacs.org This is attributed to the electronic effects of the fluorine atom, which can stabilize developing charges in the transition state. researchgate.netacs.org
Beyond single fluorine atom substitution, the introduction of fluoroalkyl groups, such as the trifluoromethyl (CF3) group, is a widely used strategy in the design of bioactive compounds. cfplus.cz The trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidative metabolism. nih.gov It also increases lipophilicity, which can improve a molecule's ability to cross cell membranes. rsc.org The strategic placement of fluoroalkyl moieties can lead to enhanced binding affinity to biological targets due to favorable interactions. cfplus.cz The development of synthetic methods to install these groups onto heterocyclic scaffolds is an active area of research, with strain-release reactions of bicyclic precursors being one innovative approach. nih.gov
Rationale for the Academic Investigation of 3-(3,3,3-Trifluoropropyl)azetidine
The academic investigation of this compound is driven by the desire to understand the interplay between the strained azetidine ring and the strongly electron-withdrawing trifluoropropyl substituent. This specific combination of structural features is expected to result in a unique chemical entity with distinct physical and chemical properties.
The trifluoropropyl group at the 3-position of the azetidine ring is anticipated to influence the electronic environment of the ring system, potentially altering its reactivity and basicity. Research into the synthesis of this compound and its derivatives allows for the exploration of new synthetic methodologies and the creation of novel building blocks for medicinal chemistry and materials science. nih.gov By studying the properties and reactions of this compound, researchers can gain valuable insights into the fundamental principles of fluorine chemistry and strained-ring systems, paving the way for the design of new molecules with tailored properties. The synthesis of such substituted azetidines is of interest for creating libraries of compounds for drug discovery, particularly for central nervous system targets. nih.govnih.gov
Data Tables
Table 1: Physicochemical Properties of Azetidine
| Property | Value | Reference |
| Molar Mass | 57.09 g/mol | wikipedia.org |
| Boiling Point | 61-62 °C | wikipedia.org |
| Density | 0.847 g/cm³ (at 25 °C) | wikipedia.org |
| Acidity (pKa of conjugate acid) | 11.29 | wikipedia.org |
| Ring Strain Energy | ~25.4 kcal/mol | rsc.org |
Table 2: Comparison of Ring Strain Energies
| Compound | Ring Strain Energy (kcal/mol) | Reference |
| Aziridine (B145994) | 27.7 | rsc.org |
| Azetidine | 25.4 | rsc.org |
| Pyrrolidine | 5.4 | rsc.org |
Bridging Azetidine and Fluoroalkyl Chemistry for Advanced Synthesis
The synthesis of fluorinated azetidines presents unique challenges due to the inherent ring strain of the azetidine core and the specific requirements for introducing fluorine-containing substituents. Researchers have developed several strategies to construct these valuable building blocks.
One common approach involves the cyclization of appropriately substituted open-chain precursors. For instance, 1-alkyl-2-(trifluoromethyl)azetidines have been synthesized from ethyl 4,4,4-trifluoroacetoacetate through a multi-step sequence involving imination, reduction, chlorination, and subsequent base-induced ring closure. acs.orgnih.gov Another strategy employs the modification of pre-formed azetidine rings or related structures. For example, 4-trifluoromethyl-substituted azetidines have been prepared through the alkylation and hydrogenation of Wittig reaction adducts derived from 4-trifluoromethyl-β-lactams. acs.org
More recent advancements have focused on cascade reactions and strain-release methodologies. A notable example is the cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides, which provides access to azetidine-fused tricyclic compounds through a 4-exo-dig radical cyclization. rsc.org Additionally, the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with reagents like benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640) have been shown to yield diversely substituted 2-(trifluoromethyl)azetidines. nih.gov
The specific synthesis of this compound is less documented in peer-reviewed literature, but its availability from commercial suppliers suggests established proprietary synthetic routes. bldpharm.combldpharm.com These routes likely leverage similar principles of constructing the azetidine ring in the presence of the trifluoropropyl side chain or by attaching the side chain to a pre-formed azetidine-3-yl intermediate.
| Property | Value | Reference |
| Molecular Formula | C6H10F3N | nih.gov |
| Molecular Weight | 153.15 g/mol | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
| Topological Polar Surface Area | 12 Ų | nih.gov |
Table 1: Computed Properties of 3-(2,3,3-Trifluoropropyl)azetidine. This interactive table summarizes key computed physicochemical properties of a closely related isomer, highlighting the typical characteristics of such fluorinated azetidines.
Current Research Gaps and Future Prospects in Fluorinated Azetidine Chemistry
Despite the significant progress in the synthesis and application of fluorinated azetidines, several research gaps and future opportunities remain. A primary challenge lies in the development of more efficient, stereoselective, and scalable syntheses for a wider variety of substituted fluorinated azetidines. While methods exist for introducing fluorine at various positions, creating specific substitution patterns, particularly with multiple stereocenters, can be complex and low-yielding. nih.govacs.org
The exploration of the full chemical space of fluorinated azetidines is still in its early stages. There is a need for a deeper understanding of how the position and nature of the fluoroalkyl substituent on the azetidine ring systematically influence its physicochemical and biological properties. researchgate.net For example, a comprehensive study on a series of mono- and difluorinated azetidine derivatives revealed that the number of fluorine atoms and their distance to the nitrogen atom are major determinants of the compound's basicity. researchgate.net Such systematic studies are crucial for the rational design of new drug candidates.
Future research will likely focus on the development of novel catalytic methods for the direct and selective fluorination and fluoroalkylation of azetidine derivatives. Furthermore, the application of these building blocks in the synthesis of complex bioactive molecules and materials will continue to expand. The unique properties of compounds like this compound make them attractive for incorporation into new pharmaceuticals, agrochemicals, and functional materials. As synthetic methodologies become more robust and our understanding of structure-property relationships deepens, the impact of fluorinated azetidines on chemical research is poised to grow significantly.
| Compound Name | Chemical Structure | Key Research Finding | Reference |
| 1-Alkyl-2-(trifluoromethyl)azetidines | A convenient synthesis was developed, and their reactivity profile was assessed, showing regiospecific ring-opening. | acs.orgnih.gov | |
| 4-Trifluoromethyl-β-lactam | Utilized as a key building block for the synthesis of 4-trifluoromethyl-substituted azetidine derivatives. | acs.org | |
| Azetidine-fused tricyclic compounds | Synthesized via a cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides. | rsc.org | |
| cis-3-Aryl-2-trifluoromethyl azetidines | Accessed through palladium-catalyzed hydrogenolysis of 3-aryl-2-trifluoromethyl-1-azabicyclobutanes. | nih.gov |
Table 2: Selected Examples of Fluorinated Azetidine Research. This interactive table highlights key findings from the literature on the synthesis and reactivity of various fluorinated azetidine scaffolds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10F3N |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
3-(3,3,3-trifluoropropyl)azetidine |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)2-1-5-3-10-4-5/h5,10H,1-4H2 |
InChI Key |
MWNQQVLOTBMZQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CCC(F)(F)F |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 3,3,3 Trifluoropropyl Azetidine Systems
Mechanistic Investigations of Azetidine (B1206935) Ring Formation Pathways
The construction of the strained azetidine ring requires specific synthetic strategies that can overcome the energetic barriers to formation. Key methods include intramolecular cyclizations and photocycloaddition reactions, often mediated by photocatalysts.
Detailed Studies on Cyclization Mechanisms
The formation of the azetidine ring in systems like 3-(3,3,3-trifluoropropyl)azetidine is commonly achieved through intramolecular cyclization, where a C-N bond is formed to close the four-membered ring. u-tokyo.ac.jpmagtech.com.cnorganic-chemistry.org This process typically involves a linear precursor containing a nucleophilic amine and a carbon atom with a suitable leaving group at the γ-position.
One established mechanism is the intramolecular SN2 reaction. nih.gov In this pathway, a γ-amino alcohol is converted into a derivative with a good leaving group (e.g., tosylate, mesylate, or halide). The nitrogen atom then acts as an intramolecular nucleophile, displacing the leaving group to form the azetidine ring. The presence of the electron-withdrawing 3,3,3-trifluoropropyl group can influence the nucleophilicity of the amine and the stability of the transition state, but the fundamental mechanism remains a cornerstone of azetidine synthesis.
Another powerful method involves the intramolecular aminolysis of epoxides. For instance, La(OTf)3 has been shown to catalyze the regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.gov This reaction proceeds via Lewis acid activation of the epoxide, followed by a C3-selective intramolecular attack by the amine, which is an effective pathway for forming 3-hydroxyazetidine derivatives that could be precursors to the target compound. nih.gov
Palladium-catalyzed intramolecular C(sp³)–H amination represents a more advanced approach. rsc.org In a mechanism reported by Gaunt and co-workers, a Pd(II) catalyst facilitates the amination of a γ-C-H bond. rsc.org The key steps involve the generation of a high-valent alkyl–Pd(IV) intermediate, which undergoes reductive elimination to form the C-N bond and close the azetidine ring. rsc.org
Table 1: Comparison of Selected Cyclization Strategies for Azetidine Synthesis This table presents generalized data for azetidine synthesis; specific yields for this compound may vary.
| Method | Precursor Type | Key Mechanistic Step | Typical Conditions | Reference |
|---|---|---|---|---|
| Intramolecular SN2 | γ-Amino Halide/Sulfonate | Nucleophilic displacement | Base (e.g., NaH, K2CO3) | organic-chemistry.orgnih.gov |
| Epoxide Aminolysis | 3,4-Epoxy Amine | Lewis acid-catalyzed ring-opening | La(OTf)3, reflux | nih.gov |
| Pd-Catalyzed C-H Amination | Amine with accessible γ-C-H | Reductive elimination from Pd(IV) | Pd(OAc)2, oxidant (e.g., benziodoxole tosylate) | rsc.org |
| Strain-Release Reaction | Azabicyclo[1.1.0]butane (ABB) | Proton- or Lewis acid-promoted ring-opening | H+ or electrophile (e.g., TFAA) | nih.gov |
Intermediate Species in Photocycloaddition Reactions (e.g., Triplet State Reactivity of Oximes)
Photocycloaddition reactions, particularly the aza Paternò-Büchi reaction, offer a direct [2+2] pathway to the azetidine core from an imine and an alkene. chemrxiv.orgresearchgate.net The success of these reactions often hinges on the generation of a reactive excited state of the imine component. While direct irradiation with UV light has been used, modern methods often employ visible-light photocatalysis to access these reactive intermediates under milder conditions. researchgate.net
A key intermediate in these transformations is the triplet state of the imine or, more commonly, an oxime derivative. nih.govresearchgate.net Oximes are valuable precursors because their triplet state reactivity can be harnessed effectively through energy transfer from a photocatalyst. nih.govnsf.govdntb.gov.ua Upon excitation to the triplet state (T₁), the oxime behaves as a diradical species. This triplet intermediate undergoes cycloaddition with an alkene to form a diradical intermediate, which then proceeds through intersystem crossing (ISC) and subsequent ring closure to yield the azetidine product. researchgate.netnsf.gov
The use of specific oxime precursors, such as 2-isoxazoline-3-carboxylates, has been particularly successful. rsc.orgnih.gov These compounds are amenable to activation via triplet energy transfer but are less prone to undesired side reactions like N-O bond homolysis or E/Z isomerization, which can plague simpler oximes. researchgate.netresearchgate.net The triplet state mechanism allows for the cycloaddition of a wide range of alkenes, providing a versatile route to highly functionalized azetidines. nih.govresearchgate.net
Role of Photocatalysts and Energy Transfer Processes in Azetidine Synthesis
Visible-light photocatalysis is instrumental in modern azetidine synthesis, primarily through a triplet energy transfer (EnT) mechanism. chemrxiv.orgchemrxiv.orgnih.gov This process avoids direct excitation of the substrate, which can lead to decomposition, and allows the use of lower-energy visible light. nih.gov
The mechanism begins with the photocatalyst absorbing a photon of visible light, promoting it to an excited singlet state (S₁). This is followed by rapid intersystem crossing to a longer-lived and more stable triplet state (T₁). If the triplet energy (ET) of the photocatalyst is greater than or equal to that of the substrate (e.g., an oxime), it can transfer its energy via a Dexter energy transfer process. acs.org This sensitizes the substrate to its own triplet state, which then engages in the [2+2] cycloaddition. researchgate.netacs.org
Commonly used photocatalysts for this purpose are iridium(III) complexes, such as fac-[Ir(dFppy)₃] and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, which possess high triplet energies and are efficient sensitizers. rsc.orgchemrxiv.org More recently, gold(I) complexes have also been employed as effective photocatalysts for azetidine synthesis via energy transfer, offering an alternative to iridium-based systems. acs.orgacs.org The choice of photocatalyst is critical, as its triplet energy must be sufficient to activate the chosen imine precursor. acs.org
Table 2: Photocatalysts Used in Azetidine Synthesis via Energy Transfer
| Photocatalyst | Abbreviation | Triplet Energy (ET) [kcal/mol] | Excitation Wavelength | Application | Reference |
|---|---|---|---|---|---|
| fac-Tris(2-(2,4-difluorophenyl)pyridine)iridium(III) | fac-[Ir(dFppy)3] | ~61 | Blue light (~450 nm) | [2+2] cycloaddition of 2-isoxazoline-3-carboxylates | rsc.org |
| Bis(2-(2,4-difluorophenyl)pyridine)(5-(diphenylphosphino)-2,2'-bipyridine)iridium(III) hexafluorophosphate | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | ~62 | Blue light (~450 nm) | Intramolecular aza Paternò-Büchi reactions | nih.gov |
| [Au(cbz)(SIPr)] | - | >65 | Violet light (~405 nm) | [2+2] cycloaddition of 2-isoxasoline-3-carboxylates | acs.org |
Ring-Opening Reactions of Azetidines
The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, a property that is synthetically useful for accessing functionalized linear amines. beilstein-journals.orgnih.gov These reactions typically require activation of the azetidine nitrogen, most commonly through protonation or alkylation to form a more reactive azetidinium ion. magtech.com.cnnih.gov
Regioselectivity in Ring Opening Processes
For an unsymmetrically substituted azetidinium ion, such as one derived from a 3-substituted azetidine, nucleophilic attack can occur at either the C2 or C4 position. The regioselectivity of this ring-opening process is dictated by a combination of steric and electronic factors. magtech.com.cnorganic-chemistry.orgresearchgate.net
The nucleophilic ring-opening of azetidinium ions generally proceeds via an SN2 mechanism. nih.gov
Electronic Effects : Electron-withdrawing groups on the nitrogen atom or at the C2/C4 positions can influence the partial positive charge on the ring carbons, directing the nucleophile. For N-aryl or N-benzyl azetidinium ions, the electronics of the substituent play a significant role. magtech.com.cn
Steric Effects : Nucleophilic attack is generally favored at the less sterically hindered carbon atom. magtech.com.cn For a 3-substituted azetidine, both C2 and C4 are secondary carbons. The regioselectivity will therefore be heavily influenced by the nature of the N-substituent and the attacking nucleophile. organic-chemistry.org
Studies on various azetidinium ions have shown that in the absence of overwhelming steric hindrance, electronic effects often control the site of attack. For instance, in azetidinium ions with no substituents at C4, nucleophilic opening often occurs regioselectively at this position. organic-chemistry.org The 3-(3,3,3-trifluoropropyl) group is not directly at a reaction center, so its influence is primarily inductive and steric, potentially favoring attack at the C4 position if the N-substituent is bulky.
Nucleophilic Attack on the Azetidine Ring System
The nucleophilic ring-opening of an activated azetidine (azetidinium ion) is a versatile method for producing polysubstituted linear amines. nih.gov A wide array of nucleophiles can be employed, including halides, azide (B81097), cyanide, acetate, and various oxygen and nitrogen nucleophiles. organic-chemistry.orgresearchgate.net
The reaction proceeds via a backside SN2 attack on one of the ring carbons adjacent to the positively charged nitrogen atom, leading to cleavage of a C-N bond. nih.gov The stereochemistry of the reaction is typically well-controlled, resulting in an inversion of configuration at the carbon atom that is attacked.
For a system based on this compound, activation would first be required, for example, by N-alkylation with methyl triflate to form the corresponding azetidinium salt. organic-chemistry.org Subsequent treatment with a nucleophile like sodium azide or benzylamine would lead to the ring-opened product. organic-chemistry.orgresearchgate.net The regioselectivity of the attack would depend on the factors discussed previously. For instance, sterically bulky nucleophiles would preferentially attack the less hindered C4 position, whereas the outcome with smaller nucleophiles might be governed by subtle electronic effects from the N-substituent. magtech.com.cn
Acid-Catalyzed Ring Cleavage Mechanisms
The ring cleavage of azetidines is often facilitated by acid catalysis, which enhances the electrophilicity of the ring carbons and provides a pathway to relieve inherent ring strain. nih.govrsc.org The general mechanism for the acid-catalyzed ring cleavage of this compound involves two key steps:
Protonation: The reaction is initiated by the protonation of the basic nitrogen atom by an acid (H-A), forming a reactive azetidinium ion intermediate. The lone pair of electrons on the nitrogen atom acts as a Brønsted base.
Nucleophilic Attack: A nucleophile (Nu⁻) then attacks one of the electrophilic ring carbons (C2, C3, or C4) of the azetidinium ion. This attack proceeds via an SN2 mechanism, leading to the cleavage of a carbon-nitrogen bond and the formation of a stable, acyclic γ-aminopropyl derivative.
The regioselectivity of the nucleophilic attack is a critical aspect of this mechanism and is governed by both steric and electronic factors. For a 3-substituted azetidinium ion, the nucleophile can theoretically attack either the C2/C4 positions or the C3 position.
Electronic Effects: The 3,3,3-trifluoropropyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect). This effect deactivates the adjacent C3 carbon, making it less susceptible to nucleophilic attack. Consequently, nucleophilic attack is generally favored at the less electron-deficient C2 and C4 positions. magtech.com.cn
Steric Effects: The trifluoropropyl group also presents steric hindrance at the C3 position, further disfavoring nucleophilic attack at this site. Therefore, nucleophiles will preferentially attack the sterically more accessible C2/C4 positions. magtech.com.cn
In most cases involving 2- or 3-alkyl-substituted azetidiniums, nucleophilic attack occurs preferentially at the less substituted carbon atom adjacent to the nitrogen. magtech.com.cnnih.gov Thus, for 3-(3,3,3-trifluoropropyl)azetidinium ion, the reaction with a nucleophile is expected to yield predominantly a product resulting from the cleavage of the N-C2 or N-C4 bond.
| Azetidinium Ion Substituent | Nucleophile | Major Attack Position | Controlling Factor |
|---|---|---|---|
| 2-Aryl | Azide (N₃⁻) | C2 (more substituted) | Electronic (stabilization of partial positive charge) |
| 2-Alkyl | Cyanide (CN⁻) | C4 (less substituted) | Steric Hindrance |
| 3-Alkyl | Various | C2/C4 | Steric Hindrance |
| 3-(3,3,3-Trifluoropropyl) (Predicted) | Halides, Amines | C2/C4 | Electronic and Steric |
Strain-Release Driven Reactivity of the Four-Membered Ring
The chemistry of four-membered heterocycles like azetidine is significantly influenced by inherent ring strain. rsc.orgrsc.org The approximate strain energy of the azetidine ring is 25.4 kcal/mol, which is intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the relatively strain-free pyrrolidine (B122466) (5.4 kcal/mol). rsc.org This ring strain is a powerful thermodynamic driving force for reactions that involve the opening of the ring, as the resulting acyclic product is significantly more stable.
This principle is powerfully harnessed in strain-release-driven synthesis, where highly strained precursors are used to generate functionalized azetidines. For instance, the reaction of azabicyclo[1.1.0]butanes (ABBs) with various reagents is a potent method for azetidine synthesis. rsc.orgnih.govnih.gov The enormous strain within the ABB scaffold facilitates its ring-opening and subsequent reaction with electrophiles or nucleophiles to form substituted azetidine rings. nih.govnih.gov While these are methods to synthesize azetidines rather than reactions of this compound itself, they underscore the fundamental principle that the relief of ring strain is a dominant factor in the reactivity of these systems. Any reaction, such as the acid-catalyzed cleavage discussed previously, that results in the opening of the four-membered ring is thermodynamically favored due to this release of strain energy.
Electronic and Steric Influence of the Trifluoropropyl Group on Azetidine Reactivity
The 3,3,3-trifluoropropyl substituent at the C3 position profoundly modifies the chemical properties of the azetidine ring through a combination of electronic and steric effects.
Inductive Effects of Fluorine on Ring Stability and Reactivity
Fluorine is the most electronegative element, and its presence in a molecule exerts a strong electron-withdrawing inductive effect (-I effect). researchgate.netrsc.org In the this compound molecule, the three fluorine atoms on the terminal carbon of the propyl group pull electron density away from the rest of the molecule. This effect is transmitted through the sigma bonds of the propyl chain to the azetidine ring.
The primary consequence of this inductive effect is a significant reduction in the electron density on the nitrogen atom. This leads to a marked decrease in the basicity of the amine compared to unsubstituted azetidine or its alkyl-substituted counterparts. nih.govnih.gov The pKa of an amine is a measure of the acidity of its conjugate acid; a lower pKa indicates a weaker base. The introduction of a trifluoromethyl group near an amine can lower its basicity by several orders of magnitude. nih.govnih.gov This reduced basicity means that more strongly acidic conditions are required to protonate the nitrogen to form the reactive azetidinium ion, thereby affecting the kinetics of acid-catalyzed reactions. nih.gov Furthermore, the nucleophilicity of the nitrogen atom is also diminished, which would slow its reaction with electrophiles.
| Compound | pKa | Influence of Substituent |
|---|---|---|
| Piperidine (B6355638) | 11.12 | Strain-free, reference |
| Pyrrolidine | 11.27 | Less strain |
| Azetidine | 11.29 | Increased s-character of lone pair due to strain |
| Ethylamine | 10.63 | Acyclic reference |
| 2,2,2-Trifluoroethylamine | 5.70 | Strong -I effect from CF₃ group |
| This compound (Predicted) | < 11.29 | -I effect transmitted through propyl chain |
Impact on Reaction Pathways and Selectivity
The electronic and steric properties of the 3-(3,3,3-trifluoropropyl) group are instrumental in directing the pathways and selectivity of reactions involving the azetidine ring.
Impact on Regioselectivity: As detailed in section 3.2.3, the combined steric bulk and electron-withdrawing nature of the substituent at C3 effectively shields this position from nucleophilic attack. In ring-opening reactions of the corresponding azetidinium ion, this directs the incoming nucleophile to the C2 and C4 positions. This is a common phenomenon where substituents on the azetidine ring control the site of bond cleavage. magtech.com.cn For example, in 2-aryl-substituted azetidinium salts, nucleophilic attack can occur at the more substituted C2 position due to electronic stabilization of the transition state, whereas for 2-alkyl systems, attack at the less hindered C4 position is favored. nih.gov For this compound, both steric and electronic factors align to favor attack away from the C3 position.
Stereochemical Control in 3 3,3,3 Trifluoropropyl Azetidine Chemistry
Stereoselective Synthesis Methodologies
The construction of stereochemically defined azetidine (B1206935) rings, particularly those bearing fluorinated substituents, presents a formidable challenge to synthetic chemists. The inherent ring strain and the electronic effects of the trifluoromethyl group necessitate the development of robust and highly selective synthetic strategies.
The enantioselective synthesis of chiral azetidines is a critical area of research, driven by the demand for enantiopure building blocks in medicinal chemistry. ingentaconnect.com Several strategies have been developed to access these valuable compounds with high levels of stereocontrol.
One notable approach involves the use of chiral auxiliaries to direct the formation of the azetidine ring. For instance, (S)-1-phenylethylamine has been successfully employed as both a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org This method relies on the diastereoselective cyclization of a precursor containing the chiral auxiliary, which is subsequently removed to afford the enantiopure azetidine.
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of azetidines. A three-step, one-pot protocol involving the enantioselective α-chlorination of aldehydes, followed by reductive amination and subsequent SN2 displacement, has been developed to afford chiral N-alkyl terminal azetidines with good yields and high enantiomeric excess (ee). nih.gov This methodology has been optimized to overcome issues of epimerization and the need for extremely low reaction temperatures. nih.gov
Furthermore, the use of chiral tert-butanesulfinamides has proven effective for the synthesis of enantioenriched C2-substituted azetidines. This three-step method, starting from inexpensive materials, provides access to a broad range of chiral azetidines with good yields and diastereoselectivity. acs.org The chiral sulfinamide acts as a protecting group and can be easily cleaved after the cyclization. acs.org
Gold-catalyzed intermolecular oxidation of alkynes offers another flexible route to chiral azetidin-3-ones. nih.gov This method proceeds through a reactive α-oxogold carbene intermediate that undergoes intramolecular N-H insertion. The use of a t-butanesulfonyl protecting group, derived from chiral t-butanesulfinimine chemistry, allows for the direct synthesis of chiral azetidin-3-ones with high enantiomeric excess. nih.gov
Diastereoselective control in the formation of the azetidine ring is crucial for establishing the relative stereochemistry of multiple stereocenters. The intramolecular cyclization of γ-amino alcohols is a common strategy where the stereochemistry of the starting material dictates the diastereoselectivity of the ring closure. ingentaconnect.com
A general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been reported. acs.org This kinetically controlled reaction favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.org Computational studies have shown that while the trans isomers of the azetidine products are thermodynamically more stable, the reaction proceeds under kinetic control to favor the formation of the azetidine ring with good diastereoselectivity. acs.org
Iodine-mediated cyclization of homoallyl amines provides a diastereoselective route to cis-2,4-disubstituted azetidines through a 4-exo trig cyclization. nih.gov The relative stereochemistry of the resulting iodo-azetidines can be confirmed by NMR spectroscopy and X-ray crystallography. nih.gov These intermediates can be further functionalized through nucleophilic displacement of the iodine atom. nih.gov
The strained nature of the azetidine ring makes it susceptible to ring-opening and rearrangement reactions, which can proceed with a high degree of stereochemical control. rsc.org These transformations provide access to a variety of functionalized acyclic and heterocyclic compounds.
Nucleophilic ring-opening reactions of azetidines, often activated by N-substitution or quaternization, are influenced by both electronic and steric factors. magtech.com.cn The regioselectivity of the attack is dependent on the nature of the substituents on the azetidine ring. magtech.com.cn For instance, in the ring opening of azetidinols with phenols, the regiochemistry and stereochemistry of the products are key considerations. acs.org
The ingentaconnect.comnih.gov-Stevens rearrangement of aziridinium (B1262131) ylides, generated from the reaction of aziridines with carbene precursors, has been shown to be a highly enantioselective method for the one-carbon ring expansion to azetidines. nih.gov This biocatalytic approach, using hemoproteins, demonstrates unprecedented selectivity for the ingentaconnect.comnih.gov-Stevens rearrangement over competing pathways like cheletropic extrusion. nih.gov
Application of Chiral Auxiliaries and Catalysts in Azetidine Synthesis
Chiral auxiliaries and catalysts play a pivotal role in asymmetric azetidine synthesis, enabling the production of enantiomerically enriched compounds. ingentaconnect.comresearchgate.net
As previously mentioned, chiral auxiliaries such as (S)-1-phenylethylamine and tert-butanesulfinamides have been instrumental in guiding the stereochemical outcome of azetidine ring formation. rsc.orgacs.org These auxiliaries induce diastereoselectivity in the key bond-forming steps and can be subsequently removed to yield the desired chiral azetidine.
Chiral catalysts, including organocatalysts and metal complexes, offer an efficient and atom-economical alternative for enantioselective azetidine synthesis. nih.govresearchgate.net For example, chiral β-ketoiminato cobalt(II) catalysts have been used for the enantioselective borohydride (B1222165) reduction of diketones to produce optically pure diols, which can then be converted to C2-symmetrical cyclic amines, including azetidines. organic-chemistry.org Furthermore, chiral azetidine-derived ligands have themselves been employed in a range of asymmetric catalytic transformations, such as Friedel-Crafts alkylations, Henry reactions, and Michael additions. researchgate.netresearchgate.net
The development of novel chiral catalysts continues to expand the scope of asymmetric azetidine synthesis. For instance, a new chiral ligand synthesized from azetidine and (R)-BINOL has been successfully used in a magnesium-catalyzed asymmetric ring-opening of aziridines with tetrazoles. researchgate.net
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure of the azetidine ring is not planar but exists in a puckered conformation. rsc.org The introduction of substituents, particularly fluorine, can significantly influence the ring's conformational preferences and its electronic properties.
The substitution of hydrogen with fluorine on the azetidine ring can have a profound impact on its conformation due to stereoelectronic effects. researchgate.net The high electronegativity of fluorine introduces a polarized C-F bond, which can engage in stabilizing interactions with other parts of the molecule. researchgate.netnih.gov
In fluorinated N-heterocycles, electrostatic attractions between the fluorine atom and a positively charged nitrogen (F⋯N+) and hyperconjugative interactions (σCH → σ*CF) can influence the ring pucker. researchgate.net These effects have been exploited to control the conformations of various N-heterocyclic rings. researchgate.net While specific studies on 3-(3,3,3-trifluoropropyl)azetidine are not detailed in the provided results, the principles observed in other fluorinated aza-heterocycles are applicable. For instance, computational studies on fluoroaziridines have shown a significant effect of fluorine substitution on their reactivity in nucleophilic cleavage reactions, which is partly attributed to the electronic stabilization of the transition state. nih.govresearchgate.net
A comprehensive study on fluorinated azetidine, pyrrolidine, and piperidine (B6355638) derivatives revealed that the number and position of fluorine atoms significantly affect the compound's basicity and lipophilicity, which are in turn influenced by conformational preferences. researchgate.net This highlights the intricate interplay between fluorine substitution, conformation, and physicochemical properties. researchgate.netnih.gov
C-F…N+ Interactions and Conformational Preferences in Fluorinated Azetidines
The introduction of fluorine atoms into N-heterocycles can significantly influence their conformational preferences, particularly in their protonated state. This is largely due to non-covalent interactions, among which the C-F…N+ interaction is of notable importance. In the case of this compound, upon protonation of the azetidine nitrogen, a positively charged center is created, which can engage in electrostatic interactions with the highly electronegative fluorine atoms of the trifluoropropyl group.
Research on analogous fluorinated N-heterocycles, such as fluorinated piperidines, has demonstrated that the conformational equilibrium can be heavily influenced by charge-dipole interactions between the C-F bond and the ammonium (B1175870) cation. researchgate.net In these systems, a conformation that places the fluorine atom in an axial position is often favored, as this orientation allows for a stabilizing gauche interaction between the C-F bond and the C-N+ bond. This preference is attributed to a favorable electrostatic interaction between the partial negative charge on the fluorine and the positive charge on the nitrogen.
While direct experimental data for 3-(3,3,3-Trifluoropropyl)azetidinium is not available, it is reasonable to extrapolate from these findings. The puckered four-membered ring of azetidine can exist in different conformations. For a 3-substituted azetidine, the substituent can occupy either an axial or an equatorial-like position. In the protonated form of this compound, the trifluoropropyl side chain will likely orient itself to maximize the stabilizing C-F…N+ interactions.
Computational studies on fluorinated piperidines have quantified the energetic preference for the axial conformation. The free enthalpy differences (ΔG) between equatorial and axial conformers can be significant, often in the range of several kcal/mol, highlighting the strength of these intramolecular forces. researchgate.net
| Substituent | Favored Conformation of Fluoroalkyl Group | Primary Stabilizing Interaction | Estimated ΔG (kcal/mol) |
|---|---|---|---|
| -CH2CHF2 | Axial | C-F…N+ | ~1.0 - 2.0 |
| -CH2CF3 | Axial | C-F…N+ | ~1.5 - 2.5 |
| -CH(CF3)CH3 | Axial | C-F…N+ | ~2.0 - 3.0 |
Hyperconjugation Effects on Conformational Rigidity
Beyond direct electrostatic interactions, stereoelectronic effects such as hyperconjugation play a crucial role in dictating the conformational rigidity of fluorinated N-heterocycles. beilstein-journals.orgnih.gov Hyperconjugation involves the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty or partially filled antibonding orbital (σ). In the context of fluorinated azetidines, the most significant hyperconjugative interaction is the donation of electron density from a σ C-H or σ C-C bond to the low-lying antibonding orbital of a C-F bond (σC-F).
This type of interaction, often referred to as negative hyperconjugation, is highly dependent on the dihedral angle between the donor and acceptor orbitals. It is maximized when the orbitals are anti-periplanar. In cyclic systems like azetidine, this geometric constraint can lead to a significant stabilization of one conformer over others, thereby increasing the conformational rigidity of the ring.
For instance, studies on (4R)-fluoroproline have shown that the pyrrolidine ring adopts a more rigid Cγ-exo pucker due to a stabilizing hyperconjugative interaction between a σC-H orbital and the σC-F orbital. nih.gov This interaction is only possible when the C-F and C-N bonds are gauche to each other, effectively locking the ring in a specific conformation. nih.gov A similar principle can be applied to this compound. The presence of the electron-withdrawing trifluoropropyl group creates low-lying σC-F orbitals, which can act as effective acceptors for electron density from adjacent C-H or C-C bonds of the azetidine ring.
The conformational rigidity imparted by these hyperconjugative effects can have significant implications for the molecule's chemical and biological properties. A more rigid conformation reduces the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity.
The strength of these hyperconjugative interactions can be estimated using computational methods, such as Natural Bond Orbital (NBO) analysis, which quantifies the stabilization energy (E(2)) for each donor-acceptor interaction.
| Donor Orbital (σ) | Acceptor Orbital (σ*) | Dihedral Angle (°) | Estimated E(2) (kcal/mol) | Effect on Conformation |
|---|---|---|---|---|
| C-H (ring) | C-F (substituent) | ~180 (anti-periplanar) | 2.0 - 5.0 | Increased ring pucker, enhanced rigidity |
| C-C (ring) | C-F (substituent) | ~180 (anti-periplanar) | 1.5 - 4.0 | Increased ring pucker, enhanced rigidity |
| C-H (ring) | C-F (substituent) | ~60 (gauche) | < 1.0 | Minimal stabilization |
Computational and Theoretical Chemistry Applied to 3 3,3,3 Trifluoropropyl Azetidine Systems
Computational Design and Prediction in Synthetic Chemistry
Computational modeling has emerged as a powerful strategy to guide the synthesis of complex molecules like azetidines, which are four-membered nitrogen-containing rings. mit.eduthescience.dev These methods allow chemists to move beyond traditional trial-and-error approaches by providing predictive insights into reaction outcomes. mit.edu
Predictive Models for Azetidine (B1206935) Synthesis Reactions
Researchers have successfully developed computational models to predict the feasibility and potential success of reactions that form azetidines. mit.eduthescience.dev These models can prescreen potential starting materials, identifying which combinations are likely to react and form the desired azetidine products. mit.edu This predictive capability is particularly valuable in the context of photocatalyzed reactions, a common method for synthesizing azetidines where a photocatalyst absorbs light to energize the reactants. mit.eduthescience.dev By computationally evaluating various alkenes and oximes, for instance, scientists can predict their suitability for forming azetidine rings through light-driven catalysis. mit.eduthescience.dev
The development of these predictive models often involves machine learning algorithms trained on existing reaction data. nih.gov These models can learn the complex relationships between reactant structures and reaction outcomes, enabling them to make accurate predictions for new, untested reactions. nih.gov
Calculation of Frontier Orbital Energies and Reactivity Descriptors
A key aspect of these predictive models is the calculation of frontier molecular orbital (FMO) energies, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mit.eduresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's reactivity and stability. researchgate.net A smaller gap generally corresponds to higher reactivity. researchgate.net
By calculating the FMO energies of potential reactants, such as alkenes and oximes, computational models can quickly predict whether they will react to form an azetidine. mit.eduthescience.dev In addition to FMO energies, other quantum chemical descriptors are also employed to understand and predict reactivity. These descriptors provide insights into the electron-donating or -accepting capabilities of molecules, which is crucial for understanding charge transfer interactions during a reaction. researchgate.net
Rationalizing Substrate Scope and Optimizing Reaction Outcomes
Computational models do more than just predict success or failure; they also help in rationalizing the observed substrate scope of a reaction and in optimizing the reaction conditions for better yields. mit.eduacs.org For example, models can explain why certain substrates react readily while others are unreactive by analyzing factors like the availability of carbon atoms for reaction. mit.edu
This predictive power allows researchers to explore a much wider range of potential substrates than would be feasible through experimental work alone. mit.edu By identifying promising candidates computationally, experimental efforts can be focused on the most likely successful reactions, saving time and resources. thescience.dev This approach has been shown to accurately predict the outcomes of numerous azetidine synthesis reactions, including the synthesis of derivatives of FDA-approved drugs. mit.edu
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical studies provide a deeper understanding of the fundamental properties of molecules like fluorinated azetidines, offering insights into their structure, stability, and reaction mechanisms. nih.govtsijournals.com
Energy Minimization and Conformational Landscapes of Fluorinated Azetidines
The three-dimensional structure of a molecule is crucial to its function. For flexible molecules like fluorinated azetidines, understanding their conformational landscape—the collection of all possible spatial arrangements of their atoms—is essential. Computational methods, such as Density Functional Theory (DFT), are used to perform energy minimization calculations to identify the most stable conformations of these molecules. researchgate.net
These calculations help in understanding how the introduction of fluorine atoms, as in 3-(3,3,3-Trifluoropropyl)azetidine, influences the puckering of the azetidine ring and the preferred orientation of the trifluoropropyl substituent. This information is vital as the conformation of the molecule can significantly impact its interaction with biological targets.
Transition State Analysis for Reaction Mechanisms
Understanding the mechanism of a chemical reaction involves characterizing the transition state, which is the high-energy arrangement of atoms that exists for a fleeting moment as reactants are converted into products. researchgate.netnih.gov Quantum chemical calculations are instrumental in locating and characterizing these transition states.
For reactions involving fluorinated azetidines, transition state analysis can reveal the detailed pathway of the reaction. researchgate.net For instance, in a nucleophilic substitution reaction, calculations can determine whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism. nih.gov This level of detail is critical for explaining the observed stereochemistry of the products and for designing catalysts that can favor a particular reaction pathway. By modeling the transition state, researchers can gain insights that are often difficult or impossible to obtain through experimental means alone. nih.gov
In Silico Screening and Molecular Interaction Studies
In silico screening and detailed molecular interaction studies are crucial for predicting the behavior of this compound in various chemical and biological environments. These computational approaches enable the systematic evaluation of its potential as a scaffold in medicinal chemistry and materials science.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain influences the ring's conformational flexibility and reactivity. rsc.orgrsc.org Unlike the more flexible five- and six-membered rings, the azetidine scaffold provides a more rigid framework, which can be advantageous in the design of molecules with specific three-dimensional orientations for biological targeting. researchgate.netnih.gov
Computational studies, often employing Density Functional Theory (DFT) and molecular mechanics, are utilized to probe the conformational landscape of substituted azetidines. researchgate.net The azetidine ring is not perfectly planar and can undergo a puckering motion. The nature and position of substituents play a critical role in determining the preferred conformation and the energy barrier to ring inversion.
The synthesis and profiling of diverse collections of azetidine-based scaffolds for applications in areas like central nervous system (CNS) drug discovery have highlighted the importance of understanding their three-dimensional structure and physicochemical properties. acs.orgnih.govnih.gov Computational tools are instrumental in the design of these libraries, allowing for the pre-selection of candidates with desirable properties. nih.gov
Table 1: Representative Computational Data for Azetidine Scaffolds
| Parameter | Description | Typical Computational Method | Significance for this compound |
| Ring Puckering Angle | Describes the deviation of the azetidine ring from planarity. | DFT, Molecular Mechanics | Influences the spatial orientation of the trifluoropropyl group and the nitrogen lone pair. |
| Energy Barrier to Ring Inversion | The energy required to flip between puckered conformations. | DFT, Ab initio methods | A higher barrier indicates greater conformational rigidity of the scaffold. |
| Substituent Orientation | The preferred spatial arrangement of the 3,3,3-trifluoropropyl group (e.g., equatorial vs. axial-like). | Conformational Analysis (Molecular Mechanics, DFT) | Determines the overall shape of the molecule and its potential for intermolecular interactions. |
| Strain Energy | The excess energy of the cyclic system compared to an acyclic analogue. | Homodesmotic Reactions (DFT) | The trifluoropropyl group can potentially alter the inherent ring strain of the azetidine core. |
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org The trifluoromethyl group in this compound is a key feature that warrants detailed computational investigation.
Computational methods, particularly DFT and ab initio calculations, are essential for dissecting the complex effects of fluorine on molecular interactions. acs.org These studies have shown that covalently bonded fluorine has a low propensity to act as a hydrogen bond acceptor. nih.gov However, the strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic distribution across the entire molecule, affecting the hydrogen-bonding capabilities of other nearby functional groups, such as the azetidine nitrogen.
Recent in silico studies have highlighted several key aspects of fluorine's role in molecular interactions:
Modulation of Acidity and Basicity: The inductive effect of the trifluoromethyl group is expected to decrease the basicity of the azetidine nitrogen. Computational pKa calculations can provide a quantitative measure of this effect.
Noncovalent Interactions: Fluorine atoms can participate in various noncovalent interactions, including dipole-dipole, and C–F···H–C interactions. While organofluorine is a weak hydrogen bond acceptor, the cumulative effect of multiple fluorine atoms can lead to significant interactions.
Conformational Control: The presence of the bulky and electronegative trifluoromethyl group can lead to specific conformational preferences through intramolecular interactions, further contributing to the rigidity of the molecule. mq.edu.au
Computational studies on fluorinated heterocycles have demonstrated that the introduction of fluorine can lead to compounds with enhanced biological activity. researchgate.net For instance, in silico screening of fluorinated compounds has been used to identify potent enzyme inhibitors.
Table 2: Predicted Impact of the Trifluoropropyl Group on Molecular Interactions
| Interaction Type | Predicted Influence of the Trifluoropropyl Group | Computational Method for Analysis |
| Hydrogen Bonding | Decreased basicity of the azetidine nitrogen, potentially weakening its ability to act as a hydrogen bond acceptor. | pKa calculation (DFT), Natural Bond Orbital (NBO) analysis. |
| Dipole Moment | Significant increase in the molecular dipole moment due to the high electronegativity of fluorine atoms. | DFT, Molecular Mechanics. |
| Lipophilicity | Increased lipophilicity, which can affect membrane permeability and protein binding. | Calculation of LogP (e.g., using ALOGPS or other models). |
| Steric Interactions | The bulky trifluoropropyl group will influence how the molecule fits into a binding pocket or crystal lattice. | Molecular Docking, Molecular Dynamics simulations. |
Advanced Spectroscopic and Analytical Characterization of 3 3,3,3 Trifluoropropyl Azetidine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 3-(3,3,3-Trifluoropropyl)azetidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by 2D techniques, would provide a complete picture of its molecular architecture.
¹H NMR for Proton Environments
The proton NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the nitrogen atom within the azetidine (B1206935) ring.
The protons on the azetidine ring are expected to show complex splitting patterns due to spin-spin coupling with each other and with the adjacent propyl chain. The methine proton at the C3 position (H-3) would likely appear as a multiplet, coupled to the protons on the C2 and C4 carbons of the ring and the methylene (B1212753) protons of the propyl side chain. The methylene protons of the azetidine ring (at C2 and C4) would also exhibit complex multiplets.
The protons of the trifluoropropyl side chain will also give rise to characteristic signals. The methylene group adjacent to the trifluoromethyl group (CF₃-CH₂ ) is expected to appear as a quartet due to coupling with the three fluorine atoms. The other methylene group in the propyl chain (CH₂ -CH₂-CF₃) would likely be a multiplet, coupled to the adjacent methylene protons and the C3 proton of the azetidine ring. The NH proton of the azetidine ring may appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-2, H-4 (azetidine) | 3.5 - 4.0 | m | - |
| H-3 (azetidine) | 2.8 - 3.3 | m | - |
| -CH₂- (propyl, adjacent to azetidine) | 1.8 - 2.2 | m | - |
| -CH₂- (propyl, adjacent to CF₃) | 2.2 - 2.6 | q | JH-F ≈ 10-12 |
| NH | 1.5 - 2.5 | br s | - |
Note: Predicted data is based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
¹³C NMR for Carbon Backbone Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
The carbon atoms of the azetidine ring (C2, C3, and C4) are expected to resonate in the range of 40-60 ppm. The C3 carbon, being substituted, will have a different chemical shift compared to the C2 and C4 carbons. The trifluoromethyl group will have a significant impact on the chemical shifts of the propyl chain carbons. The CF₃ carbon itself will appear as a quartet due to one-bond coupling with the three fluorine atoms, and it will be found at a characteristic downfield position, typically around 125 ppm. The methylene carbons of the propyl chain will also show splitting due to coupling with the fluorine atoms, although the coupling constants will be smaller than the one-bond C-F coupling.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| C2, C4 (azetidine) | 45 - 55 | t | - |
| C3 (azetidine) | 35 - 45 | d | - |
| -CH₂- (propyl, adjacent to azetidine) | 25 - 35 | t | - |
| -CH₂- (propyl, adjacent to CF₃) | 30 - 40 | q | JC-F ≈ 25-30 |
| CF₃ | 123 - 128 | q | JC-F ≈ 270-280 |
Note: Predicted data is based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
¹⁹F NMR for Fluorine Environments
¹⁹F NMR is a powerful tool for characterizing fluorine-containing compounds. In this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and are expected to give a single signal. This signal will be a triplet due to coupling with the adjacent methylene protons. The chemical shift of the CF₃ group is typically observed in a specific region of the ¹⁹F NMR spectrum, often referenced to an external standard like CFCl₃.
Predicted ¹⁹F NMR Data
| Fluorine Assignment | Predicted Chemical Shift (ppm vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| -CF₃ | -60 to -70 | t | JF-H ≈ 10-12 |
Note: Predicted data is based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Advanced 2D NMR Techniques for Structural Elucidation
To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the azetidine ring and the propyl side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection between the propyl side chain and the azetidine ring at the C3 position.
HOESY/NOESY (Heteronuclear Overhauser Effect Spectroscopy/Nuclear Overhauser Effect Spectroscopy): These experiments can provide information about the spatial proximity of atoms, which can be useful in determining the stereochemistry and conformation of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₆H₁₀F₃N, the expected exact mass is approximately 153.0765 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 153. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include:
Loss of a fluorine atom.
Cleavage of the propyl side chain, leading to fragments corresponding to the azetidine ring and the trifluoropropyl group.
Ring-opening of the azetidine moiety.
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its major fragments, providing further confidence in the structural assignment.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Possible Identity |
| [M]⁺ | 153 | Molecular Ion |
| [M-H]⁺ | 152 | Loss of a hydrogen atom |
| [M-F]⁺ | 134 | Loss of a fluorine atom |
| [M-CH₂CF₃]⁺ | 70 | Loss of the trifluoroethyl radical |
| [C₄H₈N]⁺ | 70 | Fragment corresponding to the azetidine ring |
Note: Predicted fragmentation is based on general principles of mass spectrometry and may not represent all possible fragmentation pathways.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the alkyl groups, and the strong C-F bonds of the trifluoromethyl group.
Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to strong |
| C-N Stretch | 1100 - 1300 | Medium |
| C-F Stretch (trifluoromethyl) | 1000 - 1400 | Strong, multiple bands |
Note: Predicted data is based on characteristic absorption frequencies for the respective functional groups.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. excillum.comdiamond.ac.ukrigaku.com For a novel compound like this compound, particularly in its salt form (e.g., hydrochloride), single-crystal X-ray diffraction would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and conformational details. nih.govazolifesciences.com
The process begins with the growth of a high-quality single crystal, which can often be the most challenging step. nih.gov This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the atomic positions can be determined and the structure refined. excillum.comdiamond.ac.uk
Although a crystal structure for this compound is not publicly deposited, a hypothetical set of crystallographic data is presented below, representing typical values for a small organic molecule of this nature. researchgate.netrsc.orgnih.govucl.ac.uk
Table 1: Representative X-ray Crystallographic Data for a Small Organic Compound
| Parameter | Hypothetical Value |
| Empirical formula | C₆H₁₁ClF₃N |
| Formula weight | 189.61 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5(1) Å, b = 12.2(2) Å, c = 9.1(1) Å, β = 98.5(1)° |
| Volume | 925(3) ų |
| Z | 4 |
| Density (calculated) | 1.362 Mg/m³ |
| Absorption coefficient | 0.35 mm⁻¹ |
| F(000) | 392 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.5 to 28.0° |
| Reflections collected | 4500 |
| Independent reflections | 2100 [R(int) = 0.04] |
| Final R indices [I>2sigma(I)] | R1 = 0.05, wR2 = 0.12 |
| R indices (all data) | R1 = 0.07, wR2 = 0.14 |
This data is a hypothetical representation and not experimentally determined for this compound.
Purity and Isomeric Analysis using Chromatographic Techniques
Chromatographic methods are indispensable for assessing the purity of chemical compounds and for separating isomers. For this compound, both HPLC and GC would be valuable analytical tools.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating components of a mixture and is widely used for purity determination. torontech.com For a polar compound like this compound, a reversed-phase HPLC method would be most appropriate. nih.gov
A typical HPLC analysis would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. The mobile phase, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would carry the sample through a column packed with a nonpolar stationary phase (e.g., C18). nih.govspeciation.netelsevierpure.comnih.gov Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS). thermofisher.comchromatographyonline.comresearchgate.net For amines that lack a strong UV chromophore, pre-column derivatization with a UV-active or fluorescent tag can be employed to enhance detection sensitivity. researchgate.netsigmaaldrich.com
Below is a representative HPLC method for purity analysis.
Table 2: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | ELSD or Mass Spectrometry (due to lack of strong UV chromophore) |
| Injection Vol. | 10 µL |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile |
| Expected RT | ~7.5 min |
| Purity (Area %) | >98% |
This data is a hypothetical representation and not experimentally determined for this compound.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile compounds. chromatographyonline.combre.com Given its likely volatility, this compound is amenable to GC analysis. The analysis of volatile amines by GC can sometimes be challenging due to their basicity, which can lead to peak tailing on standard columns. chromatographyonline.comrestek.com Therefore, a column specifically designed for amine analysis, often with a base-deactivated stationary phase, would be employed. restek.comlabrulez.com
For isomeric analysis, particularly if a chiral center is present or introduced, chiral GC would be the method of choice. nih.govwiley.comresearchgate.netchromatographyonline.comhplc.sk This technique uses a chiral stationary phase to separate enantiomers. The amine may require derivatization with a suitable reagent to improve its volatility and chromatographic behavior. labrulez.comnih.gov
A representative GC method for the analysis of this compound is outlined below.
Table 3: Representative GC Method for Volatility and Purity Analysis
| Parameter | Condition |
| Column | Capillary column for volatile amines (e.g., Rtx-Volatile Amine), 30 m x 0.25 mm x 1.0 µm |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temp. | 250 °C |
| Oven Program | 50 °C (hold 2 min), then ramp to 250 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temp. | 280 °C |
| Injection Mode | Split (e.g., 50:1) |
| Sample Prep. | 1 mg/mL in Dichloromethane |
| Expected RT | ~10.2 min |
This data is a hypothetical representation and not experimentally determined for this compound.
Applications of 3 3,3,3 Trifluoropropyl Azetidine As a Versatile Chemical Building Block and Scaffold
Utility in the Synthesis of Complex Organic Molecules
The reactivity of the azetidine (B1206935) ring and the influence of the trifluoropropyl group make this compound a key intermediate in the construction of diverse molecular architectures.
Precursors for Substituted Amino Acid Derivatives (e.g., β- and γ-Fluorinated Amino Acids)
The incorporation of fluorine into amino acids can significantly alter their biological properties, making fluorinated amino acids valuable tools in peptide and protein engineering, as well as in the development of enzyme inhibitors and therapeutic agents. researchgate.net The 3-(3,3,3-trifluoropropyl)azetidine scaffold can serve as a precursor for the synthesis of various fluorinated amino acid derivatives.
The synthesis of fluorinated amino acids has attracted considerable attention due to their wide-ranging applications as potential enzyme inhibitors and antitumor or antibacterial agents. researchgate.net Introducing fluorine can enhance metabolic stability and binding affinity. nih.gov The synthesis of complex unnatural fluorine-containing amino acids is an active area of research, with various methods being developed to introduce fluorine into different positions of the amino acid structure. nih.gov
For example, ring-opening reactions of the azetidine moiety can lead to the formation of linear amino acid backbones with the trifluoropropyl group positioned at the β or γ position, depending on the regioselectivity of the cleavage. Subsequent functional group manipulations can then yield the desired β- or γ-fluorinated amino acid derivatives. The synthesis of fluorinated cyclic amino acids, including those derived from azetidines, is a key strategy for creating conformationally constrained peptide mimics. researchgate.net
Role as Intermediates in Multi-step Organic Synthesis
Beyond amino acid synthesis, this compound is a valuable intermediate in multi-step organic syntheses. The azetidine ring can be strategically opened or further functionalized to introduce complexity and build larger molecular frameworks. orgsyn.orgrsc.org The presence of the trifluoropropyl group can influence the reactivity and selectivity of subsequent transformations.
The synthesis of azetidines themselves can be challenging, but various methods have been developed. organic-chemistry.orgelsevier.comrsc.org Once formed, these strained rings can be employed in ring-opening polymerizations to create polyamines or used as scaffolds for further elaboration. rsc.org The development of one-pot syntheses for functionalized azetidines further enhances their utility as building blocks. organic-chemistry.org For instance, a one-pot protocol for the synthesis of N-aminopropyl scaffolds has been developed by combining azetidine dimerization with subsequent functionalization. arkat-usa.org
Strategic Design in Medicinal Chemistry and Drug Discovery
The combination of the azetidine ring and the trifluoropropyl group in this compound offers significant advantages in the design of new drugs. nih.govmdpi.com
Azetidines as Privileged Scaffolds for Novel Chemical Entities
Azetidines are considered "privileged scaffolds" in medicinal chemistry. nih.gov This means that the azetidine core is a recurring structural motif in a variety of biologically active compounds, suggesting it can serve as a versatile framework for the development of new drugs targeting diverse receptors and enzymes. nih.govenamine.netpharmablock.com The rigid and three-dimensional nature of the azetidine ring helps to pre-organize appended functional groups in a defined spatial orientation, which can lead to improved binding affinity and selectivity for a biological target. enamine.net The use of azetidine-based scaffolds has been instrumental in the discovery of numerous clinical candidates. nih.gov
Table 1: Examples of Pharmacological Activities of Azetidine-Containing Compounds nih.gov
| Pharmacological Activity |
| Anticancer |
| Antibacterial |
| Antimicrobial |
| Antischizophrenic |
| Antimalarial |
| Antiobesity |
| Anti-inflammatory |
| Antidiabetic |
| Antiviral |
| Antioxidant |
| Analgesic |
| Dopamine Antagonist |
Fluorine as a Modulator of Physicochemical Properties in Drug Design
The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl group, is a widely used strategy in drug design to enhance a molecule's physicochemical and pharmacokinetic properties. nih.govresearchgate.net The high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.gov
Furthermore, fluorine can improve metabolic stability by blocking sites susceptible to enzymatic degradation. The strong carbon-fluorine bond is resistant to cleavage, prolonging the drug's half-life. nih.gov The trifluoromethyl group, in particular, is known to increase lipophilicity, which can enhance membrane permeability and bioavailability. mdpi.combenthamscience.com
Table 2: Impact of Fluorine Substitution in Drug Design nih.govresearchgate.netnih.govmdpi.com
| Property | Effect of Fluorination |
| Metabolic Stability | Increased due to the strength of the C-F bond. |
| Binding Affinity | Can be enhanced through new interactions. |
| Lipophilicity | Generally increased, improving membrane permeability. |
| pKa | Modulated, affecting ionization and solubility. |
| Conformation | Can induce favorable conformational biases. |
Conformational Restriction and Entropy Reduction in Ligand Binding
A fundamental principle in drug design is that restricting the conformational flexibility of a ligand can lead to a more favorable binding event. enamine.net When a flexible molecule binds to a receptor, it loses a significant amount of conformational entropy, which is energetically unfavorable. By incorporating a rigid scaffold like an azetidine ring, the ligand is already in a more pre-organized and constrained conformation. enamine.net
This pre-organization reduces the entropic penalty upon binding, as there is a smaller loss of conformational freedom. nih.govresearchgate.net The result can be a significant increase in binding affinity and, consequently, potency. nih.gov While the change in conformational entropy can be a major contributor to the free energy of ligand binding, its role is complex and not always straightforward to predict. researchgate.netlu.se
Derivatization and Functionalization Strategies of the this compound Core
The this compound scaffold is a valuable building block in medicinal chemistry, prized for the unique physicochemical properties conferred by the trifluoromethyl group and the conformational rigidity of the azetidine ring. The strategic derivatization and functionalization of this core structure are crucial for modulating biological activity, optimizing pharmacokinetic profiles, and enabling its use in a wide array of applications. The reactivity of the azetidine ring is largely governed by its inherent ring strain, which makes it more reactive than larger rings like pyrrolidine (B122466) but stable enough for practical handling. rsc.org Functionalization strategies can be broadly categorized by modifications at the azetidine nitrogen, the introduction of new substituents on the ring itself, and transformations of the side chain.
Modification of the Azetidine Nitrogen (N-Alkylation, N-Protection)
The secondary amine of the azetidine ring is the most common site for initial derivatization. Its nucleophilicity allows for a variety of modifications, including protection and the introduction of diverse alkyl or aryl substituents.
Table 1: Common Nitrogen Protecting Groups for Azetidines
| Protecting Group | Abbreviation | Common Reagents for Introduction | Cleavage Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acids (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz | Benzyl (B1604629) chloroformate (Cbz-Cl) | Hydrogenolysis (e.g., H₂, Pd/C) |
N-Alkylation and N-Arylation: Direct N-alkylation or N-arylation introduces key structural diversity. N-alkylation can be achieved using various alkyl halides or through reductive amination with aldehydes or ketones. For instance, novel 3-substituted azetidine derivatives have been synthesized via the alkylation of the ring nitrogen, demonstrating a robust method for diversification. nih.gov More advanced techniques like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be used to form N-aryl or N-heteroaryl bonds. This method has been successfully applied to couple 3-aminoazetidine derivatives with various aryl halides, showcasing its utility for installing complex functionalities onto the azetidine nitrogen. nih.gov
Introduction of Additional Functionalities on the Azetidine Ring
Introducing substituents directly onto the carbon framework of the azetidine ring allows for the precise tuning of a molecule's three-dimensional structure and properties. These modifications often rely on the use of strategically functionalized azetidine intermediates, such as azetidin-3-ones or molecules with exocyclic double bonds.
Azetidin-3-ones are highly versatile substrates for creating functionalized azetidines. nih.gov While not naturally occurring, these ketones serve as key synthetic intermediates, enabling nucleophilic additions to the carbonyl group or functionalization at the α-carbon positions. nih.gov A synthetic route could produce a 1-protected-3-(3,3,3-trifluoropropyl)azetidin-3-one, which would then be a precursor for a wide range of derivatives.
Another powerful strategy involves the use of azetidine precursors with an exocyclic double bond, such as methyl 2-(N-Boc-azetidin-3-ylidene)acetate. mdpi.com These compounds can undergo aza-Michael addition reactions with various nucleophiles, leading to the formation of 3,3-disubstituted azetidines. mdpi.com This approach allows for the introduction of a second functional group at the C3 position, alongside the existing trifluoropropyl group.
Furthermore, functionalities can be incorporated during the construction of the azetidine ring itself. For example, lanthanide-catalyzed intramolecular aminolysis of specific cis-3,4-epoxy amines can yield 3-hydroxyazetidines, where the hydroxyl group serves as a handle for further derivatization. frontiersin.org Similarly, modern synthetic methods like palladium-catalyzed intramolecular C(sp³)–H amination provide routes to functionalized azetidines that would be difficult to access through other means. rsc.org
Table 2: Strategies for Functionalizing the Azetidine Ring
| Precursor Type | Reaction | Resulting Functionality |
|---|---|---|
| Azetidin-3-one (B1332698) | Grignard Reaction, Wittig Reaction | C3-hydroxyl, C3-alkyl, C3-alkenyl |
| Azetidin-3-ylidene | Aza-Michael Addition | C3-amino, C3-alkoxy, C3-thioether |
| Epoxy Amine Cyclization | La(OTf)₃-catalyzed aminolysis | C3-hydroxyl |
Transformations of the Trifluoropropyl Side Chain
The 3,3,3-trifluoropropyl side chain is notable for its exceptional chemical stability. This inertness is a direct result of the high strength of the carbon-fluorine bonds and the strong electron-withdrawing effect of the trifluoromethyl (CF₃) group, which deactivates the adjacent methylene (B1212753) groups.
Consequently, chemical transformations targeting the trifluoropropyl side chain of this compound are not commonly reported in the scientific literature. The group is generally considered a stable spectator moiety that remains intact throughout synthetic sequences that modify other parts of the molecule. Its primary role is to act as a bioisostere for other alkyl groups, imparting specific properties such as increased metabolic stability, enhanced binding affinity through lipophilic interactions, and altered pKa of the azetidine nitrogen. Attempts to functionalize this side chain would likely require harsh reaction conditions that could compromise the integrity of the strained four-membered azetidine ring. Therefore, derivatization efforts are almost exclusively focused on the azetidine ring itself.
Future Research Directions and Emerging Opportunities in 3 3,3,3 Trifluoropropyl Azetidine Chemistry
Development of Novel, Sustainable, and Scalable Synthetic Methodologies
While methods exist for the synthesis of azetidines, the development of novel, sustainable, and scalable routes to 3-(3,3,3-Trifluoropropyl)azetidine is a primary area for future research. researchgate.netacs.org Current approaches often rely on multi-step sequences that may not be efficient for large-scale production. acs.org Future efforts will likely focus on:
Catalytic C-H Functionalization: Directing the installation of the 3,3,3-trifluoropropyl group onto an azetidine (B1206935) core through C-H activation would represent a significant advancement in atom economy and step-efficiency.
Flow Chemistry: The use of continuous flow reactors can offer improved safety, better reaction control, and easier scalability compared to traditional batch processes. acs.org This is particularly relevant for handling potentially energetic or reactive intermediates.
Sustainable Reagents and Solvents: Research into greener alternatives to traditional reagents and solvents will be crucial. This includes exploring biocatalytic methods and utilizing renewable starting materials. The reduction of β-lactams (azetidin-2-ones) is a common method for azetidine synthesis, and developing sustainable reduction protocols is a key target. acs.orgrsc.org
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Direct C-H Trifluoropropylation | High atom economy, reduced step count | Regio- and stereoselectivity control, catalyst development |
| Continuous Flow Synthesis | Enhanced safety, scalability, process control | Reactor design, optimization of reaction parameters |
| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme discovery and engineering, substrate scope |
| Renewable Feedstocks | Reduced environmental impact, sustainability | Conversion efficiency, development of new synthetic pathways |
Exploration of Unprecedented Reactivity and Transformation Pathways
The inherent ring strain of the azetidine nucleus (approximately 25.2 kcal/mol) and the electronic influence of the trifluoropropyl group suggest a rich and underexplored reactivity profile. rsc.orgresearchgate.net Future research should investigate:
Strain-Release Reactions: Controlled ring-opening of this compound can provide access to a variety of acyclic amines containing a trifluoromethyl group, which are themselves valuable synthetic intermediates. nih.govnih.gov The regioselectivity of this ring-opening is a key aspect to be studied. nih.gov
Novel Cycloadditions: The aza Paternò–Büchi reaction, a [2+2] cycloaddition, is a powerful method for forming azetidines and could be explored for synthesizing derivatives of this compound. bohrium.comresearchgate.net
Rearrangement Reactions: Thermally induced rearrangements of related aziridines to form azetidines have been reported and could be a viable, though less common, pathway to novel substituted azetidines. rsc.org
Advancements in Asymmetric and Stereoselective Synthesis and Control
The C3 position of this compound is a stereocenter, making the development of asymmetric syntheses a critical goal for accessing enantiomerically pure compounds for applications in life sciences. acs.orgresearchgate.net Key future research directions include:
Chiral Catalysis: The use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes, in cyclization reactions can provide enantioselective access to the azetidine ring. nih.govwhiterose.ac.uk Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides is another promising strategy for producing chiral azetidin-3-ones, which can be further elaborated. nih.gov
Substrate Control: Employing chiral auxiliaries, such as chiral tert-butanesulfinamide, can direct the stereochemical outcome of key bond-forming steps. rsc.org
Asymmetric Reduction: The asymmetric hydrogenation of prochiral unsaturated precursors, such as 2-azetinylcarboxylic acids, offers a direct route to enantioenriched saturated azetidines. acs.org
Deeper Mechanistic Insight through Integrated Computational and Experimental Approaches
A fundamental understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for rational optimization and the discovery of new transformations. An integrated approach combining experimental studies with computational methods like Density Functional Theory (DFT) will be vital. nih.govupv.es Such studies can elucidate:
Transition State Analysis: Calculating the energies and geometries of transition states can explain observed regio- and stereoselectivities and guide the design of more selective catalysts. acs.org
Reaction Pathways: Computational modeling can map out entire reaction energy profiles, helping to identify potential side reactions and intermediates. acs.orgnih.gov
Influence of Fluorine: The profound electronic effect of the trifluoropropyl group on the stability and reactivity of the azetidine ring can be precisely modeled, providing insights that are difficult to obtain through experiments alone. acs.orgresearchgate.net
Expanding the Scope of Functionalization for Diverse Chemical Applications
The utility of this compound as a scaffold can be greatly expanded by developing a diverse toolbox of functionalization reactions. nih.gov This will allow for the creation of libraries of compounds for screening in various applications, particularly for CNS-targeted drug discovery where azetidines are of growing interest. acs.orgnih.govresearchgate.net Future research should focus on:
N-Functionalization: Developing robust methods for N-alkylation and N-arylation to introduce a wide range of substituents on the azetidine nitrogen.
C-Functionalization: Exploring the direct functionalization of the azetidine ring at positions C2 and C4, which remains a significant challenge. Metal-mediated approaches are a promising avenue for achieving this. rsc.org
Late-Stage Modification: Incorporating functional handles that allow for late-stage modifications, such as click chemistry, can facilitate the synthesis of complex molecules like peptide-based macrocycles and probes. researchgate.netnih.gov
| Functionalization Site | Reaction Type | Potential Applications |
| Azetidine Nitrogen (N1) | Alkylation, Arylation, Acylation | Modulation of physicochemical properties, attachment to other molecules |
| Ring Carbon (C2, C4) | C-H activation, Metalation-substitution | Introduction of diversity elements, fine-tuning of biological activity |
| Ring Carbon (C3) | Substitution on pre-functionalized rings | Access to diverse 3-substituted derivatives |
Integration into Advanced Materials Science and Organocatalyst Design
Beyond medicinal chemistry, the unique properties of this compound make it an attractive candidate for applications in materials science and catalysis.
Advanced Materials: Azetidines are being explored as components of energetic materials and polymers. bohrium.comchemrxiv.org The trifluoropropyl group could impart desirable properties such as increased density, thermal stability, or specific hydrophobic/lipophilic characteristics to these materials. The incorporation of fluorine into complex molecules can be achieved through engineered biosynthetic pathways, suggesting future possibilities for bio-based fluorinated materials. nih.gov
Organocatalysis: Chiral azetidines can serve as effective organocatalysts for various asymmetric transformations. birmingham.ac.uk The development of chiral derivatives of this compound as organocatalysts could leverage the steric and electronic properties of the fluorinated substituent to achieve high levels of enantioselectivity in reactions like aldol (B89426) or Michael additions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(3,3,3-Trifluoropropyl)azetidine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis often involves nucleophilic substitution or coupling reactions. For example, introducing the trifluoropropyl group to azetidine precursors (e.g., azetidin-3-ol derivatives) via alkylation or thiol-ene click chemistry under inert atmospheres (e.g., N₂ or Ar) can enhance efficiency . Optimization includes varying catalysts (e.g., Pd or Cu-based), solvents (THF, DMF), and temperatures (60–100°C). Monitoring via TLC or GC-MS is critical to track intermediates. Post-synthesis purification via flash chromatography (10–50% EtOAc/hexanes) or recrystallization improves purity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is moisture-sensitive and may degrade via hydrolysis. Store under inert gas (argon) in sealed, light-resistant containers at –20°C. Use anhydrous solvents (e.g., THF, DCM) for reactions. Safety protocols mandate fume hoods, PPE (gloves, goggles), and spill kits due to potential irritancy . Pre-use validation via NMR or FTIR confirms integrity.
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- Structural confirmation : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to identify azetidine ring protons (δ 2.5–3.5 ppm) and trifluoropropyl signals (δ 2.25–2.78 ppm) .
- Purity assessment : HPLC (C18 column, MeCN/H₂O mobile phase) or GC-MS with electron ionization.
- Functional groups : FTIR for C-F stretches (~1100–1250 cm⁻¹) and azetidine ring vibrations .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in drug design?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, nucleophilic sites (azetidine N), and steric effects from the trifluoropropyl group. Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes, receptors). Compare with experimental SAR data to validate models .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer :
- Reproducibility checks : Validate assay conditions (pH, temperature, solvent) across labs.
- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites.
- Structural analogs : Synthesize derivatives (e.g., replacing trifluoropropyl with CF₃ or CH₂CF₃) to isolate activity contributors .
Q. How does the trifluoropropyl group influence the compound’s pharmacokinetic properties in vivo?
- Methodological Answer : The CF₃ group enhances metabolic stability by resisting oxidative enzymes (CYP450). Assess via:
- LogP measurements : Compare with non-fluorinated analogs to quantify lipophilicity changes.
- Plasma stability assays : Incubate with liver microsomes; monitor parent compound depletion via LC-MS .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
- Methodological Answer :
- Exothermic reactions : Use jacketed reactors with precise temperature control to prevent runaway reactions.
- Purification bottlenecks : Switch from column chromatography to fractional distillation or continuous-flow systems.
- Byproduct formation : Optimize stoichiometry (e.g., 1.2–1.5 equiv of trifluoropropyl reagents) and reaction time .
Q. How can researchers evaluate the compound’s potential in materials science applications, such as fluoropolymer synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
